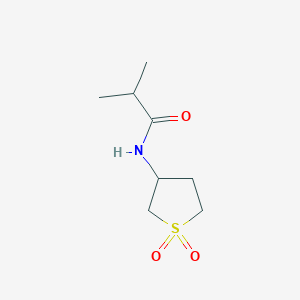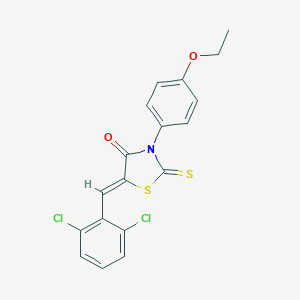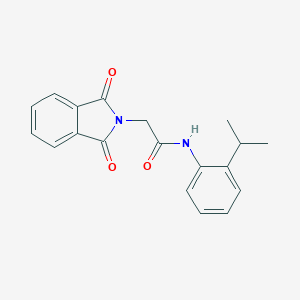![molecular formula C25H19BrN2O3 B382375 (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 329694-75-9](/img/structure/B382375.png)
(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H19BrN2O3 and its molecular weight is 475.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diastereoselective Synthesis
Compounds related to "(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" have been studied for their diastereoselective synthesis capabilities. For instance, Moroz et al. (2018) explored the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the formation of substituted pyrrolo[3,2-d]isoxazoles. This synthesis pathway highlights the compound's potential role in producing structurally complex and stereochemically rich molecules, which are valuable in medicinal chemistry and material science (Moroz et al., 2018).
Luminescent Materials
The structural motif of pyrroloisoxazole derivatives, similar to the compound , has been incorporated into the design of highly luminescent polymers. Zhang and Tieke (2008) reported the synthesis and characteristic properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and potential applications in optoelectronic devices (Zhang & Tieke, 2008).
Organic Photovoltaics
Derivatives of pyrroloisoxazole have been explored for their application in organic photovoltaic (OPV) devices. The electron-accepting properties of such compounds make them suitable candidates for active layers in OPV cells, contributing to the development of more efficient solar energy harvesting technologies. Research in this area focuses on synthesizing and evaluating the photophysical properties of these derivatives to optimize their performance in OPV applications (Zhang et al., 2014).
Polymer Solar Cells
The compound's related class has been utilized in the synthesis of novel materials for polymer solar cells. For example, Gironda et al. (2012) reported on the synthesis of electron-deficient derivatives of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione for use as new building blocks in polymer solar cells, highlighting the role of such compounds in enhancing the efficiency of solar energy conversion devices (Gironda et al., 2012).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c26-18-12-14-19(15-13-18)27-24(29)22-21(16-11-17-7-3-1-4-8-17)28(31-23(22)25(27)30)20-9-5-2-6-10-20/h1-16,21-23H/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXZAQEYNFZBB-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzylidene-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382294.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B382295.png)
![5-(4-Methoxybenzylidene)-3-[6-(4-morpholinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382296.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B382297.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382298.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382300.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382303.png)

![4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B382307.png)
![3-[(2-chlorobenzylidene)amino]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B382308.png)


![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethylcarbamodithioate](/img/structure/B382314.png)